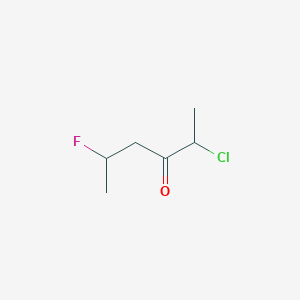
2-Chloro-5-fluoro-3-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-3-hexanone is an organic compound that belongs to the class of halogenated ketones It features a six-carbon chain with a chlorine atom at the second position, a fluorine atom at the fifth position, and a ketone functional group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3-hexanone can be achieved through several methods. One common approach involves the halogenation of hexanone derivatives. For instance, starting with 3-hexanone, chlorination and fluorination can be carried out using appropriate halogenating agents under controlled conditions. The reaction typically requires a catalyst and may be conducted in a solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by selective halogenation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-3-hexanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Addition Reactions: The carbonyl group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution: Products include 2-iodo-5-fluoro-3-hexanone or 2-chloro-5-bromo-3-hexanone.
Oxidation: The major product is 2-chloro-5-fluorohexanoic acid.
Reduction: The major product is 2-chloro-5-fluoro-3-hexanol.
Scientific Research Applications
2-Chloro-5-fluoro-3-hexanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-3-hexanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-hexanone: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluoro-3-hexanone: Lacks the chlorine atom, affecting its chemical behavior.
2-Bromo-5-fluoro-3-hexanone: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-Chloro-5-fluoro-3-hexanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the ketone group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C6H10ClFO |
|---|---|
Molecular Weight |
152.59 g/mol |
IUPAC Name |
2-chloro-5-fluorohexan-3-one |
InChI |
InChI=1S/C6H10ClFO/c1-4(8)3-6(9)5(2)7/h4-5H,3H2,1-2H3 |
InChI Key |
AFUFEVYTJGAVSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C(C)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


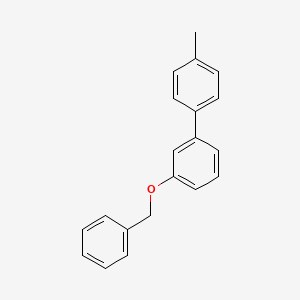
![Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate](/img/structure/B12844477.png)

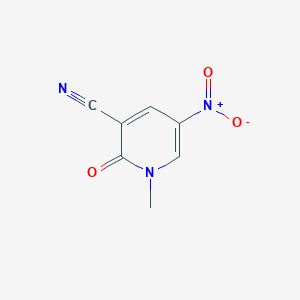
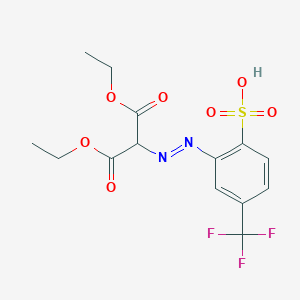
![7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B12844491.png)
![4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12844494.png)
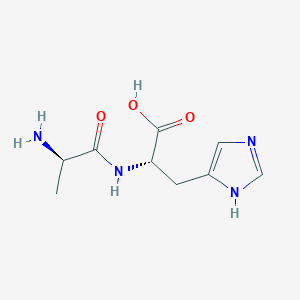

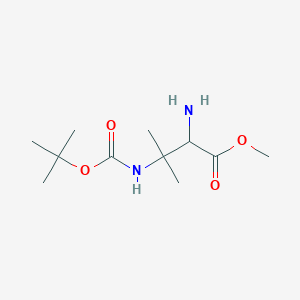

![N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12844527.png)
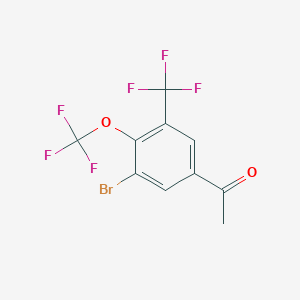
![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
